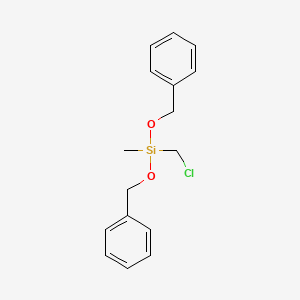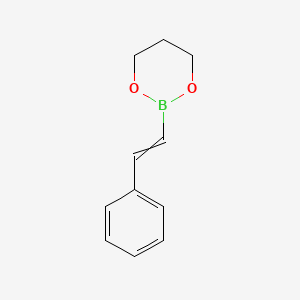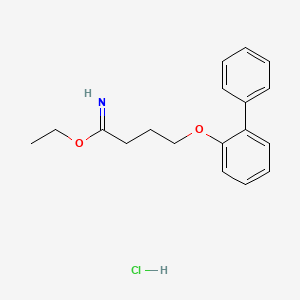
Ethyl 4-(2-phenylphenoxy)butanimidate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-phenylphenoxy)butanimidate;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-phenylphenoxy)butanimidate;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-phenylphenol with butanoyl chloride to form 4-(2-phenylphenoxy)butanoyl chloride. This intermediate is then reacted with ethylamine to produce Ethyl 4-(2-phenylphenoxy)butanimidate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-(2-phenylphenoxy)butanimidate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 4-(2-phenylphenoxy)butanimidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of Ethyl 4-(2-phenylphenoxy)butanimidate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Ethyl 4-(2-phenylphenoxy)butanimidate;hydrochloride can be compared with other similar compounds, such as:
Ethyl butyrimidate hydrochloride: Similar in structure but with different functional groups.
Phenylphenoxy derivatives: Compounds with similar aromatic components but different aliphatic chains.
特性
CAS番号 |
125849-36-7 |
|---|---|
分子式 |
C18H22ClNO2 |
分子量 |
319.8 g/mol |
IUPAC名 |
ethyl 4-(2-phenylphenoxy)butanimidate;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-20-18(19)13-8-14-21-17-12-7-6-11-16(17)15-9-4-3-5-10-15;/h3-7,9-12,19H,2,8,13-14H2,1H3;1H |
InChIキー |
GFLIVIKRPBFXFB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=N)CCCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
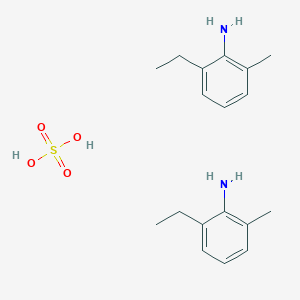
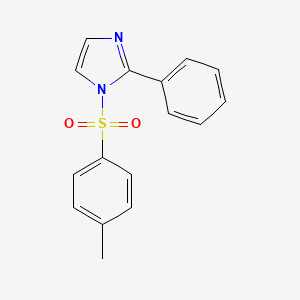
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
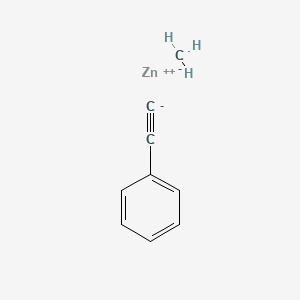
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
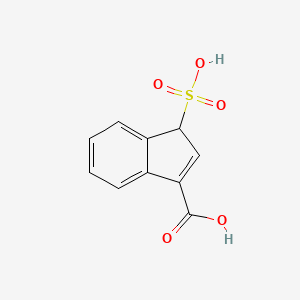

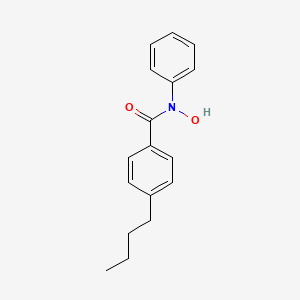
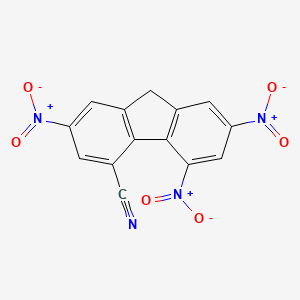
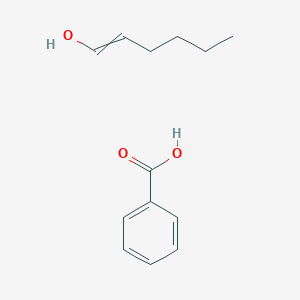
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
